An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of the novel benzimidazole derivative, 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole. In the landscape of modern drug discovery, a thorough understanding of a compound's physical and chemical characteristics is a critical determinant of its journey from a promising lead to a viable clinical candidate.[1][2][3] The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] This is largely due to its bioisosteric resemblance to natural purines and its capacity for diverse molecular interactions.
The specific substitutions on the 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole ring—a halogenated phenyl ring, a short alkyl chain, and a bulky isopropyl group—are anticipated to significantly modulate its physicochemical profile, thereby influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document will therefore not only present the known and predicted properties of this molecule but also provide detailed, field-proven methodologies for their experimental determination, empowering research teams to conduct their own robust characterizations.
Molecular Identity and Structural Attributes
A precise understanding of the molecular structure is the foundation for all subsequent physicochemical analysis.
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-2-ethyl-6-fluoro-1-(propan-2-yl)-1H-benzimidazole | N/A |
| CAS Number | 1314987-85-3 | [5] |
| Molecular Formula | C₁₂H₁₄BrFN₂ | Inferred from IUPAC Name |
| Molecular Weight | 285.16 g/mol | Inferred from Molecular Formula |
| Canonical SMILES | CCC1=NC2=C(N1C(C)C)C=C(C(=C2)F)Br | N/A |
Structural Elucidation Workflow
The definitive confirmation of the structure of a newly synthesized batch of 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole would necessitate a suite of spectroscopic analyses. The following workflow represents a self-validating system for structural integrity assessment.
Caption: Workflow for the synthesis and structural verification of the target compound.
Lipophilicity: A Key Determinant of Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[1] It profoundly influences solubility, membrane permeability, plasma protein binding, and volume of distribution. It is commonly expressed as the logarithm of the partition coefficient (Log P) between octan-1-ol and water.
Predicted Lipophilicity
While experimental data for the target compound is not publicly available, computational models provide a valuable starting point. Based on its structure—featuring a bromine atom, a fluorine atom, an ethyl group, and an isopropyl group—the molecule is expected to be moderately to highly lipophilic.
Experimental Protocol: Determination of Log P by RP-HPLC
The traditional shake-flask method for Log P determination can be resource-intensive. A validated, high-throughput alternative is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which correlates a compound's retention time to its lipophilicity.[6][7][8]
Rationale: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time. By calibrating the system with compounds of known Log P values, a reliable correlation can be established.[9]
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier (e.g., acetonitrile or methanol) is used.
-
Calibration Standards: Prepare a set of 5-7 compounds with certified Log P values spanning a relevant range (e.g., Log P 1 to 5).
-
-
Calibration:
-
Inject each calibration standard individually onto the column under a defined gradient elution method (e.g., 5% to 95% acetonitrile over 10 minutes).
-
Record the retention time (tᵣ) for each standard.
-
Plot the known Log P values of the standards against their corresponding retention times to generate a calibration curve. A linear relationship is expected.
-
-
Sample Analysis:
-
Prepare a stock solution of 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Inject the sample onto the HPLC system using the same method as for the standards.
-
Record the retention time (tᵣ) of the target compound.
-
-
Calculation:
-
Using the equation of the line from the calibration curve, calculate the Log P of the target compound from its measured retention time.
-
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of parenteral dosage forms. Poor solubility is a major hurdle in early drug development.[10][11][12] Benzimidazoles, in general, tend to have limited water solubility.[13]
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
For early-stage drug discovery, kinetic solubility assays provide a high-throughput method to identify potential solubility liabilities.[11] Nephelometry, which measures light scattering by suspended particles, is an ideal detection method.
Rationale: A compound is dissolved in an organic solvent (DMSO) and then diluted into an aqueous buffer. If the compound's concentration exceeds its thermodynamic solubility, it will precipitate out of solution, and the resulting turbidity can be quantified by light scattering.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Compound Stock: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Aqueous Buffer: Prepare a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Assay Procedure:
-
In a 96-well microplate, add the aqueous buffer to a series of wells.
-
Using a liquid handling system, perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. This creates a range of final compound concentrations.
-
Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
-
Measurement:
-
Place the microplate into a nephelometer or a plate reader with a light-scattering module.
-
Measure the turbidity (nephelometric turbidity units, NTU) in each well.
-
-
Data Analysis:
-
Plot the measured turbidity against the compound concentration.
-
The concentration at which a significant increase in turbidity is observed above the background is reported as the kinetic solubility.
-
Ionization Constant (pKa)
The ionization state of a molecule at physiological pH (pKa) dictates its solubility, permeability, and potential for binding to its biological target.[14] Benzimidazoles are weakly basic compounds.[13] The pKa value represents the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms.
Experimental Protocol: pKa Determination by UV-Metric Titration
For compounds with a chromophore, which benzimidazoles possess, UV-spectrophotometry provides a sensitive method for pKa determination.[15]
Rationale: The UV-Vis absorption spectrum of a compound often changes as it becomes ionized. By monitoring the absorbance at a specific wavelength across a range of pH values, the transition from the neutral to the ionized form (or vice versa) can be tracked, and the pKa can be determined from the inflection point of the resulting sigmoidal curve.[15]
Step-by-Step Methodology:
-
Instrumentation: A UV-Vis spectrophotometer coupled with a pH meter and an automated titrator is ideal.
-
Sample Preparation: Prepare a dilute solution of the compound in a medium with low buffering capacity (e.g., 0.15 M KCl in water).
-
Titration:
-
Begin the titration at a low pH (e.g., pH 2) by adding a standardized solution of HCl.
-
Incrementally add a standardized solution of NaOH to gradually increase the pH.
-
At each pH increment, record the full UV-Vis spectrum (e.g., from 200-400 nm).
-
-
Data Analysis:
-
Select a wavelength where the difference in absorbance between the ionized and neutral species is maximal.
-
Plot the absorbance at this wavelength against the measured pH.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.
-
Thermal Properties and Solid-State Characterization
The melting point and thermal stability of a drug candidate are crucial for manufacturing, formulation, and storage.[16] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for this characterization.[17][18][19]
Caption: Relationship between thermal analysis data and drug development decisions.
Experimental Protocol: Melting Point by DSC and Stability by TGA
Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point (an endothermic event). TGA measures the change in mass of a sample as a function of temperature, revealing the onset of thermal decomposition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the compound into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Place the sealed pan in the DSC instrument.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
The onset of the endothermic peak in the resulting thermogram is reported as the melting point.
-
-
TGA Analysis:
-
Place the pan in the TGA instrument.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
The temperature at which a significant loss of mass begins is the decomposition temperature.
-
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure.[20][21] For 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole, specific chemical shifts and coupling constants will be characteristic of the protons and carbons in their unique electronic environments. For instance, the protons on the benzimidazole ring will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.
Mass Spectrometry (MS)
Electron impact mass spectrometry would reveal the fragmentation pattern of the molecule, which is characteristic of the benzimidazole core.[22][23] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. A key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.[24]
Relevance to Drug-Likeness: Lipinski's Rule of Five
Lipinski's Rule of Five provides a set of guidelines to assess the "drug-likeness" of a compound and its potential for good oral absorption.[25][26][27][28][29][30]
| Lipinski's Rule | Guideline | Predicted for C₁₂H₁₄BrFN₂ | Compliance |
| Molecular Weight | < 500 Da | 285.16 Da | Yes |
| Log P | < 5 | Expected to be < 5 | Likely Yes |
| H-bond Donors | ≤ 5 | 0 | Yes |
| H-bond Acceptors | ≤ 10 | 2 (the two nitrogen atoms) | Yes |
Based on these predictions, 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole is fully compliant with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for development as an orally bioavailable drug.
References
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028–4033. Available at: [Link]
-
El Kihel, A., El Ghomari, M., & El Hallaoui, A. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(3), 321-325. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Order of Acidity and PKa in heterocyclic compounds. YouTube. Available at: [Link]
-
Physicochemical properties. Fiveable. Available at: [Link]
-
experiment (1) determination of melting points. uobabylon.edu.iq. Available at: [Link]
-
5-Bromo-6-fluoro-1-isopropylbenzimidazole, min 98%, 100 grams. CP Lab Safety. Available at: [Link]
-
Ali, I., et al. (2018). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. Chemistry Central Journal, 12(1), 1-15. Available at: [Link]
-
Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]
-
Solubility guidelines for candidate drugs (µg/mL). ResearchGate. Available at: [Link]
-
S. J. P. van der Meulen, F. L. van der Pijl, & R. J. M. Nolte (2011). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 88(6), 734-741. Available at: [Link]
-
El kihel, A. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7544-7548. Available at: [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. manavrachna.edu.in. Available at: [Link]
-
Melting point determination. chem.ucla.edu. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]
-
Pethő, G. (2019). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 24(11), 2063. Available at: [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
Lipinski's rule of five predicted the physicochemical characteristics of compounds. (SRA11-20). ResearchGate. Available at: [Link]
-
What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. ResearchGate. Available at: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
-
Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Development of experimental methods to determine high lipophilicity of new chemical compounds. Archive ouverte UNIGE. Available at: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. Indian Academy of Sciences. Available at: [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). ResearchGate. Available at: [Link]
-
Lipinski's rule of five. Wikipedia. Available at: [Link]
-
Measuring the Melting Point. Westlab. Available at: [Link]
-
pKa Data Compiled by R. Williams. organicchemistrydata.org. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. PMC - NIH. Available at: [Link]
-
HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. American Pharmaceutical Review. Available at: [Link]
-
Experiment 1 - Melting Points. csus.edu. Available at: [Link]
-
Physical Properties in Drug Design. ResearchGate. Available at: [Link]
-
lipinski rule of five. Lecture Notes. Available at: [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]
-
(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. Available at: [Link]
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. anascimed.com. Available at: [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]
-
Mass Spectrometry. MSU chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]
-
Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Available at: [Link]
-
Lipinski's rules & drug discovery beyond the rule of five. YouTube. Available at: [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]
-
Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. PMC. Available at: [Link]
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. mdpi.com [mdpi.com]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. jddtonline.info [jddtonline.info]
- 14. m.youtube.com [m.youtube.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tainstruments.com [tainstruments.com]
- 18. mt.com [mt.com]
- 19. mdpi.com [mdpi.com]
- 20. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 27. researchgate.net [researchgate.net]
- 28. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 29. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 30. m.youtube.com [m.youtube.com]
